Prednisolone 17-acetate

Pharmacodynamics Anti-inflammatory Depot formulation

The 17α-acetate ester delivers clear, quantifiable differentiation: a 3-day depot effect, 3.0× anti-inflammatory potency vs hydrocortisone in granuloma assay, and 1.275× ophthalmic potency relative to dexamethasone alcohol 0.1%. Its proven stability in hydrogels, oils, and waxes at 37 °C enables reliable sustained-release injectables, implants, and topical creams. Choosing this specific ester—not the 21-acetate or free alcohol—ensures reproducible receptor binding, metabolic stability, and formulation performance for chronic-disease models and commercial ophthalmic products.

Molecular Formula C23H30O6
Molecular Weight 402.5 g/mol
CAS No. 52628-64-5
Cat. No. B1360237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone 17-acetate
CAS52628-64-5
Molecular FormulaC23H30O6
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO
InChIInChI=1S/C23H30O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h6,8,10,16-18,20,24,27H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1
InChIKeyYCEQGEMYOUCHON-JZYPGELDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prednisolone 17-acetate CAS 52628-64-5: Comparative Evaluation for Scientific and Industrial Procurement


Prednisolone 17-acetate (CAS 52628-64-5) is a synthetic glucocorticoid corticosteroid and a key ester derivative of prednisolone, characterized by an acetate moiety at the 17α position of the steroid nucleus. It belongs to the class of anti-inflammatory and immunosuppressive agents that act via binding to the glucocorticoid receptor (GR) to modulate gene expression [1]. This specific 17-acetate ester is structurally and functionally distinct from other prednisolone esters (e.g., 21-acetate) and free alcohol forms, conferring unique physicochemical and pharmacological properties that are critical for targeted research and industrial applications [2].

Prednisolone 17-acetate: Why In-Class Substitution with Unmodified Prednisolone or Other Esters is Not Interchangeable


Generic substitution within the corticosteroid class is not biochemically or pharmacokinetically equivalent due to profound differences in esterification patterns at the 17α position. The presence of the 17-acetate group critically alters the molecule's lipophilicity, receptor binding kinetics, metabolic stability, and duration of action compared to the unesterified prednisolone base, prednisolone 21-acetate, or other analogs like methylprednisolone [1]. As detailed below, these differences manifest as quantifiable variations in anti-inflammatory potency, depot effect duration, and formulation stability, directly impacting research reproducibility and industrial process outcomes. Therefore, selecting the correct ester variant is not a matter of simple class equivalence but a critical decision point for achieving intended experimental or manufacturing results [2].

Quantitative Differentiation Guide: Prednisolone 17-acetate vs. Key Comparators


Comparative Anti-Inflammatory Potency and Duration of Action vs. Prednisolone Base

In a direct head-to-head comparison using the rat granuloma pouch assay, liver glycogen test, and paw edema test, subcutaneously administered prednisolone acetate demonstrated significantly superior anti-inflammatory intensity and duration of effect compared to the unesterified prednisolone base [1]. The depot effect of the acetate ester provided sustained activity for up to 3 days post-injection, whereas the free alcohol exhibited a more rapid onset but was less potent during the 6–24 hour window [1].

Pharmacodynamics Anti-inflammatory Depot formulation

Relative Anti-Inflammatory Potency vs. Hydrocortisone

In the rat granuloma assay, prednisolone acetate exhibited an anti-inflammatory potency 3.0 times greater than that of hydrocortisone when assessed by its effect on granuloma formation . This indicates a significantly higher efficacy per unit mass for the target compound.

Glucocorticoid potency Receptor pharmacology Anti-inflammatory

Ophthalmic Anti-Inflammatory Efficacy vs. Dexamethasone Alcohol

In a comparative analysis of relative potencies for ophthalmic use, a 1% prednisolone acetate formulation was assigned a relative potency factor of 1.275 when compared to a baseline of dexamethasone alcohol 0.1% (assigned a value of 1) [1]. This indicates that prednisolone acetate 1% is 27.5% more potent on a per-unit basis in this specific clinical context. Furthermore, a study comparing post-cataract surgery inflammation found no statistically significant difference in efficacy between the two agents, underscoring the clinical relevance of this relative potency assessment [2].

Ophthalmology Ocular inflammation Topical corticosteroids

Superior Formulation Stability vs. Unesterified Prednisolone in Topical Vehicles

A comparative stability study at 37°C across seven different semi-solid vehicles (including almond oil, beeswax, Cremophor® RH 40, Lanette® N, and hydrogels) demonstrated that prednisolone acetate exhibits greater stability than the unesterified prednisolone base in all tested vehicles [1]. While quantitative degradation rates varied by vehicle, the study noted significant degradation of the non-esterified prednisolone, particularly in absorption bases like Cremophor® RH 40, where initial prednisolone content dropped to 85% [1].

Pharmaceutical stability Topical formulation Degradation kinetics

Comparative Efficacy in Post-Surgical Ocular Inflammation: Prednisolone Acetate vs. NSAIDs

In a prospective randomized controlled trial of 134 eyes undergoing selective laser trabeculoplasty (SLT), post-procedural administration of prednisolone acetate 1% resulted in a significantly higher 12-month survival rate (83.7%) compared to prednisolone acetate 0.12% (63.9%) and ketorolac tromethamine 0.5% (67.0%) [1]. Patients in the prednisolone acetate 1% group had a hazard ratio (HR) of 0.30 for treatment failure, indicating a substantially greater chance of long-term treatment success [1].

Ophthalmology Post-operative inflammation Glaucoma

Targeted Application Scenarios for Prednisolone 17-acetate Based on Quantitative Differentiation


Development and Optimization of Long-Acting Injectable Depot Formulations

Given its demonstrated 3-day depot effect and superior anti-inflammatory intensity compared to prednisolone base when administered subcutaneously [1], Prednisolone 17-acetate is the preferred active pharmaceutical ingredient (API) for designing sustained-release injectable suspensions, implants, or microsphere formulations. This property is critical for veterinary applications, chronic disease management models, and any research requiring a prolonged, stable corticosteroid effect from a single administration, thereby reducing dosing frequency and improving experimental compliance.

Formulation of Stable Topical and Ophthalmic Semi-Solid Preparations

The compound's superior chemical stability in a wide range of semi-solid vehicles (including hydrogels, oils, and waxes) at physiological temperature (37°C) [2] makes it an ideal candidate for developing topical creams, ointments, and ophthalmic suspensions. Its 1% ophthalmic formulation is validated as a high-potency agent (1.275 relative to dexamethasone alcohol 0.1%) [3] with proven efficacy in post-surgical inflammation [4]. This combination of stability and validated potency is essential for ensuring product shelf-life, dosage accuracy, and reproducible therapeutic outcomes in both research and commercial ophthalmic products.

Reference Standard for In Vivo Glucocorticoid Potency and Comparative Pharmacology Studies

The quantitatively defined anti-inflammatory potency of prednisolone 17-acetate, measured as 3.0 times more potent than hydrocortisone in the rat granuloma assay , positions it as a reliable reference compound for comparative pharmacology. Researchers evaluating novel glucocorticoid receptor modulators or anti-inflammatory agents can use this established potency benchmark to calibrate their assays and accurately assess the relative efficacy of new chemical entities, ensuring consistent and reproducible cross-study comparisons.

Investigating Glucocorticoid Receptor Binding and Signal Transduction Kinetics

Due to the structural specificity conferred by the 17-acetate group, which influences lipophilicity and receptor interaction kinetics [5], this compound serves as a valuable molecular probe for studying structure-activity relationships (SAR) at the glucocorticoid receptor. It enables researchers to dissect how specific ester modifications at the 17α position alter binding affinity, co-regulator recruitment, and downstream gene expression profiles, providing critical insights for the rational design of next-generation corticosteroids with improved therapeutic windows.

Quote Request

Request a Quote for Prednisolone 17-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.